2-((3-Chlorobenzyl)oxy)-1-naphthaldehyde
Description
2-((3-Chlorobenzyl)oxy)-1-naphthaldehyde is a naphthalene-based aldehyde derivative functionalized with a 3-chlorobenzyl ether group at the 2-position. This compound is synthesized via O-alkylation of 2-hydroxy-1-naphthaldehyde with 3-chlorobenzyl bromide, a reaction typically facilitated by base-mediated nucleophilic substitution (e.g., using sodium hydride) . The presence of the electron-withdrawing chlorine atom on the benzyl group enhances the compound’s stability and modulates its electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing β-lactamase inhibitors and fluorescent chalcone derivatives .
Key structural features include:
- Naphthaldehyde backbone: Provides a rigid aromatic framework conducive to π-π interactions and fluorescence applications.
- 3-Chlorobenzyl ether group: Introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C18H13ClO2 |
|---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methoxy]naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H13ClO2/c19-15-6-3-4-13(10-15)12-21-18-9-8-14-5-1-2-7-16(14)17(18)11-20/h1-11H,12H2 |
InChI Key |
GROHJASZTGRFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Yield and Molecular Weight
Key Observations :
- Substituent Position : The 3-chlorobenzyl group in 2-((3-Chlorobenzyl)oxy)-1-naphthaldehyde shows a marginally higher synthetic yield (46.9%) compared to its 4-chloro analog (45.5%), likely due to reduced steric clash during O-alkylation .
- Steric Effects : Allyl and 4-vinylbenzyl substituents in AN and VBN, respectively, demonstrate how bulkier groups (e.g., 4-vinylbenzyl) enhance steric hindrance, altering photophysical properties such as absorption maxima and fluorescence quantum yields .
Electronic and Functional Differences
- Electron-Withdrawing Effects: The 3-chlorobenzyl group increases the electrophilicity of the aldehyde moiety compared to non-halogenated analogs (e.g., 5-(benzyloxy)-2-hydroxybenzaldehyde), facilitating nucleophilic additions in inhibitor synthesis .
- ANPEO (derived from AN) exhibits λmax at 370 nm in THF, while VBNPEO shows a broader absorption due to steric effects .
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